[[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate
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Overview
Description
[[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,5-f]benzotriazole core, followed by the introduction of the acetyloxyimino and amino-oxoethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form with different functional groups.
Scientific Research Applications
[[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which [[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
[[8-Acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate: can be compared with other similar compounds to highlight its uniqueness Similar compounds might include other triazolo[4,5-f]benzotriazole derivatives or compounds with similar functional groups
List of Similar Compounds
- Triazolo[4,5-f]benzotriazole derivatives
- Compounds with acetyloxyimino groups
- Compounds with amino-oxoethyl groups
Properties
IUPAC Name |
[[8-acetyloxyimino-2,6-bis(2-amino-2-oxoethyl)triazolo[4,5-f]benzotriazol-4-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N10O6/c1-5(25)29-21-13-9-11(19-23(17-9)3-7(15)27)14(22-30-6(2)26)12-10(13)18-24(20-12)4-8(16)28/h3-4H2,1-2H3,(H2,15,27)(H2,16,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMYPUAWAXEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=NN(N=C2C(=NOC(=O)C)C3=NN(N=C31)CC(=O)N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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